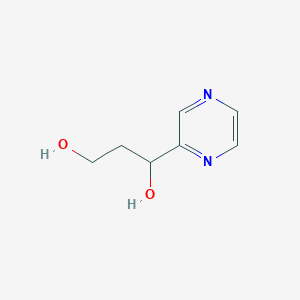
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- is a complex organic compound that belongs to the class of thiadiazolo pyrimidines. This compound is characterized by the presence of a thiadiazole ring fused with a pyrimidine ring, which is further substituted with a methyl group and an oxo group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves multiple steps. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation of the resulting product . The reaction conditions typically include the use of alkaline salts and specific molar ratios to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiadiazolo pyrimidine derivatives.
Substitution: Substitution reactions, such as alkylation and acylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, alkyl halides, and oxidizing agents. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluene sulfonic acid .
Major Products
The major products formed from these reactions include various substituted thiadiazolo pyrimidine derivatives, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiadiazolo pyrimidine derivatives, such as:
- 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
- 2-(5-amino-(mercapto)-1,3,4-thiadiazolo[3,2-a]pyrimidine
Uniqueness
L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
75607-63-5 |
|---|---|
Molekularformel |
C9H10N4O3S2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H10N4O3S2/c1-4-2-6(14)13-8(11-4)18-9(12-13)17-3-5(10)7(15)16/h2,5H,3,10H2,1H3,(H,15,16)/t5-/m0/s1 |
InChI-Schlüssel |
UBYCFQZLPYKZLT-YFKPBYRVSA-N |
Isomerische SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)
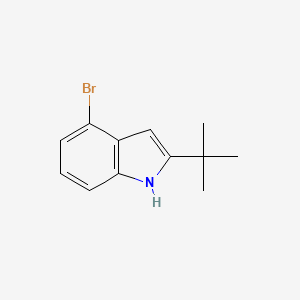



![Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B13114753.png)


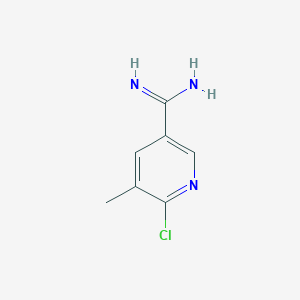
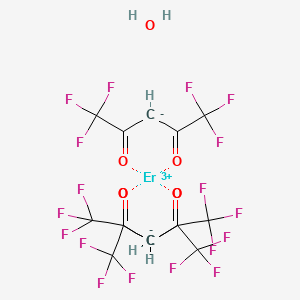
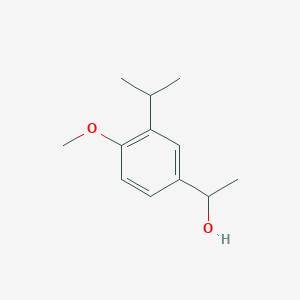

![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
